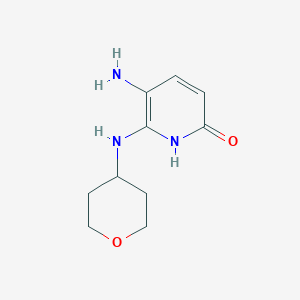
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a pyridinone core with an amino group and an oxan group, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound may impede the proliferation of cancer cells and contribute to its anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including A549 lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 100 µM. The mechanism appears to be linked to its structural features, which enhance its interaction with cellular targets .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 100 | |
| Cisplatin | A549 (Lung Cancer) | 10 | |
| Compound with 5-nitrothienyl | A549 (Lung Cancer) | 50 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of the oxan group enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| Linezolid | Staphylococcus aureus | 16 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A549 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound may serve as a lead for further development in lung cancer therapeutics .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties against MRSA strains. The findings revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel treatment option for resistant infections .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15N3O2/c11-8-1-2-9(14)13-10(8)12-7-3-5-15-6-4-7/h1-2,7H,3-6,11H2,(H2,12,13,14) |
Clave InChI |
WNNASLUSHVYKIH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=C(C=CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















